4-Chloro-3-methylphenylboronic acid
Overview
Description
4-Chloro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, where the compound serves as an organoboron reagent .
Action Environment
The action, efficacy, and stability of this compound are influenced by the reaction conditions of the SM coupling process . These conditions are exceptionally mild and tolerant to various functional groups, contributing to the success of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 4-Chloro-3-methylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the process begins with the preparation of an aryl halide, such as 4-chloro-3-methylphenyl bromide. This aryl halide undergoes a reaction with a boronic ester, such as triisopropyl borate, in the presence of a base like potassium tert-butoxide. The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium tert-butoxide, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-3-methylphenylboronic acid has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the production of polymers, electronic materials, and specialty chemicals.
Comparison with Similar Compounds
4-Chloro-3-methylphenylboronic acid can be compared with other phenylboronic acid derivatives:
3-Chloro-4-methylphenylboronic acid: Similar structure but with different positions of chlorine and methyl groups, leading to different reactivity and applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a chlorine atom, resulting in different electronic properties and reactivity.
4-Formylphenylboronic acid: Contains a formyl group, making it useful for different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDPQDBLCJDUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396392 | |
Record name | 4-CHLORO-3-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161950-10-3 | |
Record name | 4-CHLORO-3-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-3-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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